molecular formula C18H31N5O6 B1663592 Rapastinel CAS No. 117928-94-6

Rapastinel

Cat. No.: B1663592
CAS No.: 117928-94-6
M. Wt: 413.5 g/mol
InChI Key: GIBQQARAXHVEGD-BSOLPCOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rapastinel, previously known as GLYX-13, is a synthetic tetrapeptide that functions as a positive allosteric modulator (PAM) of the NMDA receptor (NMDAR) . Initially characterized as a glycine-site partial agonist, recent studies have clarified that it enhances NMDAR function through a novel binding site independent of the glycine co-agonist site, acting as a weak modulator that promotes receptor activity at concentrations associated with its antidepressant-like efficacy . Its primary research value lies in studying novel pathways for rapid-acting antidepressant effects without the dissociative or psychotomimetic side effects often linked to NMDAR antagonists like ketamine . In preclinical models, a single administration of this compound produces rapid (within hours) and sustained (lasting up to a week) antidepressant-like and anxiolytic-like behavioral effects . Its mechanism involves enhancing NMDAR-mediated synaptic plasticity and signaling cascades that lead to increased expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and VGF in the hippocampus and prefrontal cortex . Research indicates its effects are dependent on subsequent activation of the AMPA receptor (AMPAR) and downstream signaling pathways such as ERK and mTOR, which are crucial for synaptogenesis and sustained neuroplasticity . While this compound received Breakthrough Therapy designation from the FDA for Major Depressive Disorder, its clinical development has been discontinued, making it a highly valuable compound for in vitro and in vivo research to elucidate the mechanisms of glutamatergic neurotransmission in neuropsychiatric disorders . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Key Research Applications: • Investigation of NMDA receptor pharmacology and allosteric modulation . • Studying the cellular mechanisms underlying rapid-acting antidepressant effects . • Exploration of synaptic plasticity, including long-term potentiation (LTP), in learning and memory models . • Preclinical behavioral studies in models of depression, anxiety, and stress . Mechanism of Action: this compound acts as a positive allosteric modulator at the NMDA receptor. At therapeutic concentrations, it directly enhances NMDAR-mediated currents and calcium influx, which is a distinct mechanism from NMDAR antagonists like ketamine . This positive modulation triggers a cascade involving AMPAR activation, leading to increased BDNF and VGF release, and subsequent activation of the ERK/mTOR signaling pathway, which promotes protein synthesis and synaptic strengthening .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBQQARAXHVEGD-BSOLPCOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030481
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117928-94-6
Record name Rapastinel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rapastinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rapastinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAPASTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Origin and Discovery of Rapastinel’s Structural Template

This compound’s development began with the monoclonal antibody B6B21, which exhibited NMDA receptor-modulating activity. The antibody’s light chain hypervariable region contained the sequence Thr-Pro-Pro-Thr (TPPT), which was identified as the critical binding motif. Nuclear magnetic resonance (NMR) analysis revealed that this tetrapeptide adopts a rigid β-1 type turn stabilized by hydrogen bonds, forming a stable three-dimensional structure essential for its biological activity. Cloning and sequencing of B6B21’s heavy and light chains enabled the synthesis of peptide analogs, with the amidated TPPT-NH₂ variant (this compound) demonstrating optimal glycine-site partial agonist activity.

Initial Synthetic Approaches and Limitations

Early synthetic routes for this compound faced significant challenges, including low yields and impractical purification steps. The original method, described in patent literature, involved a linear solid-phase peptide synthesis (SPPS) approach with the following steps:

  • Sequential amino acid coupling : Using Fmoc (fluorenylmethyloxycarbonyl) chemistry, Thr, Pro, Pro, and Thr residues were assembled on a resin.
  • Side-chain protection : Tert-butyl (tBu) groups protected Thr hydroxyl moieties.
  • Cleavage and deprotection : Trifluoroacetic acid (TFA) removed protecting groups and cleaved the peptide from the resin.
  • Amidation : The C-terminal Thr was amidated using ammonium chloride.

This method yielded this compound with a purity of <70%, necessitating multiple chromatographic purifications that reduced the overall yield to <10%. Additionally, the use of hygroscopic intermediates (e.g., proline methyl ester hydrochloride) and toxic reagents (e.g., isobutyl chloroformate) complicated large-scale production.

Optimized Scale-Up Synthesis

To address these limitations, an improved “2 + 2” fragment-coupling strategy was developed, enabling hectogram-scale production with a 30% overall yield (Table 1).

Fragment-Coupling Strategy

The synthesis was divided into two dipeptide segments:

  • Segment A : N-Cbz-L-Thr-Pro-Pro-NH₂
  • Segment B : Fmoc-L-Thr( tBu)-Pro-OBzl
Synthesis of Segment A
  • Coupling : N-Cbz-L-Thr-OH was activated with pivaloyl chloride (PivCl) and coupled to L-Pro-NH₂ in tetrahydrofuran (THF), yielding N-Cbz-L-Thr-Pro-NH₂ (85% yield).
  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removed the Cbz group, followed by coupling with Fmoc-L-Pro-OH using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N-diisopropylcarbodiimide (DIC).
Synthesis of Segment B
  • Esterification : Fmoc-L-Thr( tBu)-OH was converted to its benzyl ester using DIC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
  • Coupling : The ester was coupled to L-Pro-OBzl·HCl using PivCl, achieving a 92% yield after crystallization.
Fragment Assembly
  • Deprotection : The Fmoc group in Segment B was removed with piperidine in DMF.
  • Coupling : Segments A and B were combined using PivCl/Oxyma, followed by global deprotection with TFA and H₂/Pd-C hydrogenation to remove benzyl groups.

Table 1: Comparison of Original and Optimized Synthetic Routes

Parameter Original Method Optimized Method
Overall Yield <10% 30%
Chromatography Steps 3 0
Key Reagent Isobutyl chloroformate Pivaloyl chloride
Scale Milligram Hectogram

Critical Process Optimizations

Coupling Reagent Substitution

Replacing isobutyl chloroformate with PivCl improved coupling efficiency from 60% to >90% by reducing side reactions. PivCl’s steric bulk minimized racemization, preserving the peptide’s stereochemical integrity.

Solvent and Temperature Control
  • THF/Water Mixture : Enhanced solubility of intermediates during Segment A synthesis.
  • 0–5°C Reaction Conditions : Suppressed epimerization during Pro-Pro bond formation.
Crystallization-Based Purification

Intermediate 7 (protected this compound precursor) was purified via anti-solvent crystallization (water addition to THF), eliminating column chromatography and reducing solvent waste.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)
  • Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water gradient).
  • Retention Time : 12.3 min (method: 5–95% acetonitrile over 20 min).
Mass Spectrometry
  • ESI-MS : m/z 486.3 [M+H]⁺ (calculated for C₁₈H₃₂N₅O₇: 486.2).
X-Ray Crystallography

The absolute configuration of the precursor N-Cbz-L-Thr-Pro-Pro-NH₂ was confirmed via single-crystal diffraction (space group P2₁2₁2₁, resolution 0.84 Å).

Challenges in Industrial Production

Hygroscopic Intermediates

Proline methyl ester hydrochloride’s hygroscopicity was mitigated by using benzyl esters, which improved handling stability.

Scalable Hydrogenation

Pd-C-catalyzed hydrogenation was optimized under 50 psi H₂ at 25°C, achieving complete deprotection without peptide backbone cleavage.

Chemical Reactions Analysis

Structural Analysis and Stability

Rapastinel’s chemical structure is characterized by:

  • Chemical formula : C18H31N5O6\text{C}_{18}\text{H}_{31}\text{N}_5\text{O}_6 .

  • IUPAC name : (2S,3R)-2-{[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]formamido}-3-hydroxybutanamide .

  • Stereochemistry : Strict control of amino acid configurations during synthesis ensures the correct β-turn conformation .

Property Value Source
Molecular Weight413.475 g/mol
Purity>95%
Synthesis Time2–5.5 hours
Yield56–77%

Mechanistic Insights

This compound’s activity is linked to its interaction with NMDA receptors:

  • Receptor Binding : Modulates NMDA receptors through a novel site distinct from glycine co-agonist sites .

  • Functional Effects : Enhances glutamate-mediated NMDAR activity at therapeutic concentrations, promoting synaptic plasticity .

  • Comparative Analysis : Unlike ketamine (an NMDAR antagonist), this compound lacks dissociative side effects due to its partial agonist activity .

Critical Findings

  • Blood-Brain Barrier Permeability : this compound crosses the BBB efficiently, with a brain uptake index of ~80% .

  • Stability : The β-turn structure and hydrogen-bond network confer stability for in vivo applications .

  • Next-Generation Compounds : Structural insights from this compound led to derivatives like apimostinel (NRX-1074) and zelquistinel (AGN-241751) .

This synthesis framework underscores this compound’s unique development from antibody-derived peptides, highlighting its potential as a rapid-acting antidepressant with a distinct mechanism of action.

Scientific Research Applications

Rapastinel is an investigational drug that has been studied for its antidepressant and neurocognitive effects . It functions as a selective positive NMDA (N-methyl-D-aspartate) receptor modulator .

Scientific Research Applications

Mechanism of Action
this compound enhances NMDA receptor activity through a novel site, which is independent of the glycine co-agonist site . This mechanism of action may explain its rapid antidepressant effects and low propensity for dissociative side effects .

  • It has been shown to preferentially enhance conductance of NR2B-containing NMDARs at rat Schaffer collateral-CA1 synapses .
  • It enhances the magnitude of long-term potentiation (LTP) of synaptic transmission while simultaneously reducing that of long-term depression (LTD) .
  • A single dose of this compound increased the proportion of whole-cell NMDAR current contributed by NR2B-containing NMDARs in the hippocampus 1 week post-dosing, an effect that returned to baseline by 4 weeks post-dosing .

Antidepressant Effects
this compound has demonstrated rapid and sustained antidepressant effects in preclinical and clinical studies .

  • A single dose of this compound produces a rapid antidepressant response in humans that lasts at least 1 week post-dosing . Repeat weekly or bi-weekly dosing with this compound maintains this effect and produces further gains without evidence of tachyphylaxis .
  • In animal studies, this compound has been shown to produce an antidepressant-like effect in Porsolt, learned helplessness, and novelty-induced hypophagia tests in rats, without ketamine-like dissociative, addictive, or sedative side effects .

Effects on Synaptic Plasticity and Cognition

This compound has been shown to increase synaptic plasticity and enhance learning and memory in animal studies .

  • A single injection of this compound increased mature spine density in the infralimbic and prelimbic regions of the brain 24 hours post-dosing .
  • It enhances performance in hippocampal-dependent learning tasks, including trace eyeblink conditioning and the Morris water maze, in both young adult and learning-impaired aged rats .
  • This compound prevented or reversed the declarative memory deficits induced by sub-chronic treatment with ketamine or another global NMDAR antagonist, phencyclidine .
  • It has been shown to enhance learning in both young adult and aging rats, with the this compound-induced enhancement of learning greater in old than in young adult animals .

Clinical Trials and Safety

This compound has been evaluated in several clinical trials as an adjunctive treatment for major depressive disorder (MDD) .

  • In Phase 3 clinical trials, this compound was well-tolerated and demonstrated a safety and tolerability profile similar to placebo .
  • A study assessing the effects of this compound on simulated driving found that this compound 900 and 1800 mg did not impair driving performance, but ketamine 0.5 mg/kg did . Both this compound doses resulted in significantly less impaired driving compared to alprazolam or ketamine .

Limitations

A clinical trial evaluating the efficacy, safety, and tolerability of this compound for relapse prevention was terminated due to not enough events to allow for any statistically meaningful estimation of the Time to First Relapse .

Potential

Comparison with Similar Compounds

Key Findings :

  • Both drugs increase BDNF and ERK/mTOR signaling but diverge in synaptic effects: this compound enhances LTP and reduces LTD, whereas ketamine’s antagonism disrupts NMDAR tone .
  • In the social defeat stress model, ketamine’s antidepressant effects persisted longer (7 days vs. 2–4 days for this compound) .

D-Cycloserine (DCS)

Parameter This compound D-Cycloserine (DCS)
Mechanism Glycine-site partial agonist; selective for GluN2B-containing NMDARs Glycine-site partial agonist; non-selective for NMDAR subtypes
Neuroplasticity Enhances LTP, reduces LTD Enhances LTP without affecting LTD
Antidepressant Efficacy Sustained effects in stress models Short-lived effects; requires repeated dosing
Adverse Effects Well-tolerated Tolerance development, dizziness

Key Findings :

  • Both compounds induce c-fos activation in the prelimbic cortex when co-administered with MK-801, but this compound shows greater regional specificity .
  • This compound’s structural complexity and GluN2B selectivity may explain its superior pro-cognitive and sustained effects compared to DCS .

Apimostinel (NRX-1074)

Parameter This compound Apimostinel
Structure Tetrapeptide (Thr-Pro-Pro-Thr-NH2) Benzyl-modified tetrapeptide; enhanced metabolic stability
Potency Effective at 30–100 nM 100-fold more potent in vitro
Administration Intravenous (IV) IV and oral; phase II trials for MDD (NCT02067793)
Safety No psychotomimetic effects Well-tolerated in early trials

Key Findings :

Other Comparators

7-Chlorokynurenic Acid (7-Cl-KYNA)

  • Mechanism : Full antagonist at the GluN1 glycine site .
  • Contrast : Unlike this compound, 7-Cl-KYNA blocks NMDAR activity but shows neuroprotective and anticonvulsant effects .

Memantine and Riluzole

  • Efficacy : Mixed results in clinical trials; inferior to this compound in rapidity and durability of antidepressant effects .

Biological Activity

Rapastinel (formerly known as GLYX-13) is a novel compound that acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its rapid antidepressant effects, distinct from traditional antidepressants, and its potential therapeutic applications in various psychiatric disorders.

This compound's primary mechanism involves modulation of NMDA receptor activity, which is crucial for synaptic plasticity and memory functions. Unlike classical NMDA antagonists, this compound enhances receptor activity without inducing psychotomimetic effects. Key findings regarding its mechanism include:

  • Partial Agonism : this compound competes with glycine site antagonists and activates NMDA receptors in a dose-dependent manner, demonstrating partial agonist properties in electrophysiological studies .
  • Synaptic Plasticity : It has been shown to enhance long-term potentiation (LTP) in rat hippocampal slices, indicating its role in promoting synaptic strengthening .
  • Unique Binding Site : this compound modulates NMDA receptor activity through a novel site independent of the glycine co-agonist site, distinguishing it from other NMDA modulators like ketamine .
MechanismDescription
NMDA Receptor ModulationActs as a partial agonist at the glycine site of NMDA receptors
Enhancement of LTPIncreases synaptic plasticity and enhances memory function
Unique Binding CharacteristicsModulates NMDA receptors through a novel site, avoiding psychotomimetic effects

Case Studies and Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy in treating major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Key findings include:

  • Major Depressive Disorder :
    • In Phase 2 trials, this compound demonstrated rapid antidepressant effects within one day, lasting approximately seven days post-injection .
    • A double-blind trial involving 116 subjects showed significant improvements in depression scores without psychotomimetic side effects .
  • Obsessive-Compulsive Disorder :
    • A study involving seven patients with severe OCD reported completion of infusions with notable tolerability. The mean baseline Y-BOCS score was 28.9, indicating severe symptoms .

Table 2: Summary of Clinical Trial Findings

Study TypeConditionKey Findings
Phase 2 Clinical TrialMajor Depressive DisorderRapid onset of effect within 24 hours; sustained for a week
Double-Blind TrialMajor Depressive DisorderSignificant score improvement; no psychotomimetic effects
Case StudyObsessive-Compulsive DisorderWell tolerated; completion by all participants

Biological Activity and Cognitive Effects

Research indicates that this compound not only alleviates depressive symptoms but also enhances cognitive functions:

  • Cognitive Enhancement : In rodent models, this compound improved learning capabilities and reversed memory deficits induced by other NMDA antagonists like ketamine .
  • Long-Term Depression (LTD) : It uniquely reduces hippocampal LTD, which may differentiate its effects from other NMDA receptor modulators .

Table 3: Cognitive Effects of this compound

EffectDescription
Learning EnhancementImproves cognitive function in both young and aging rats
Reversal of Memory DeficitsPrevents memory deficits caused by ketamine
Reduction of LTDDifferentiates from similar NMDA modulators

Q & A

Q. How should researchers report adverse events (AEs) in this compound studies?

  • Categorization : Use MedDRA terminology and severity grading (CTCAE v5.0).
  • Causality assessment : Differentiate AEs related to this compound vs. underlying MDD .

Ethical and Regulatory Considerations

Q. What informed consent elements are critical for this compound trials?

  • Disclosure : Clarify experimental procedures (e.g., IV infusions) and potential risks (e.g., dissociation) .
  • Data confidentiality : Adhere to HIPAA/21 CFR Part 11 for electronic records .

Tables for Key Findings

Study Design Key Outcome Reference
NCT02932943 (Phase II)RCT, adjunctive therapyMADRS reduction: 5.2 vs. 3.7 (placebo; p=0.03)
Preclinical (Electrophys)Single-dose IV in ratsEnhanced synaptic plasticity at 24 hrs–4 wks
Mechanistic (Binding)[³H]MK-801 assaysNMDA activation at 1–10 µM (EC₅₀ = 3.2 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapastinel
Reactant of Route 2
Reactant of Route 2
Rapastinel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.